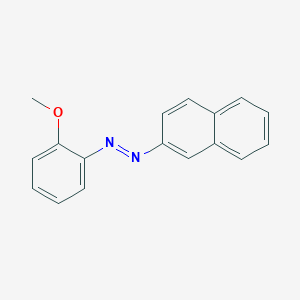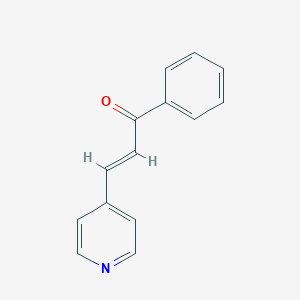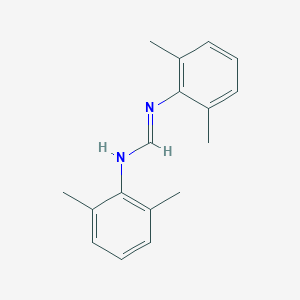
Anisole, o-(2-naphthylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisole, o-(2-naphthylazo)-, also known as 2-(2'-naphthylazo)anisole, is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and is widely used in various research fields such as biochemistry, pharmacology, and environmental science. In
Wirkmechanismus
The mechanism of action of Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- is based on its ability to form a complex with metal ions. This complex formation results in a change in the absorbance or fluorescence properties of the compound, which can be measured using spectrophotometric or fluorometric techniques. The complex formation is dependent on the pH, temperature, and concentration of the metal ion and the reagent.
Biochemical and Physiological Effects:
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- does not have any known biochemical or physiological effects in living organisms. However, it is important to handle this compound with care as it is toxic and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- has several advantages for lab experiments. It is highly soluble in organic solvents, which makes it easy to handle and dissolve in various reaction mixtures. It is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various assays. However, it has some limitations, such as its toxicity and the potential interference of other compounds in the sample matrix.
Zukünftige Richtungen
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- has several potential future directions in scientific research. One direction is the development of new detection methods for metal ions and other analytes using this compound. Another direction is the synthesis of new azo compounds with improved properties for various applications. Additionally, the use of Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- in environmental science for the detection of heavy metals and other pollutants in water and soil samples is an area of interest. Finally, the potential use of this compound in the development of new drugs and therapies for various diseases is an exciting direction for future research.
Conclusion:
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- is a unique compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to contribute to the development of new detection methods, environmental science, and drug development.
Synthesemethoden
The synthesis of Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- can be achieved through the reaction of Anisole, o-(2-naphthylazo)-naphthol and anisole in the presence of sulfuric acid. The reaction results in the formation of a yellow-orange colored compound that is highly soluble in organic solvents. This synthesis method is widely used and has been optimized for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- is widely used in scientific research due to its unique properties. This compound is used as a spectrophotometric reagent for the determination of various metal ions such as copper, nickel, and zinc. It is also used in the detection of amino acids and proteins in biological samples. Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- is also used as a fluorescent probe for the detection of hydrogen peroxide and other reactive oxygen species. Additionally, it is used in the synthesis of various organic compounds and as a precursor for the preparation of other azo compounds.
Eigenschaften
CAS-Nummer |
18277-99-1 |
|---|---|
Produktname |
Anisole, o-(2-naphthylazo)- |
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-naphthalen-2-yldiazene |
InChI |
InChI=1S/C17H14N2O/c1-20-17-9-5-4-8-16(17)19-18-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
InChI-Schlüssel |
DGGLOTLDVCQYJU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
COC1=CC=CC=C1N=NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)


![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)



![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)




![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)
